molecular formula C10H13F2NO B13304762 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol

Katalognummer: B13304762
Molekulargewicht: 201.21 g/mol
InChI-Schlüssel: JWNFIFZUBBVMTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an ethylaminoethanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3,5-difluorophenylacetone with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C10H13F2NO

Molekulargewicht

201.21 g/mol

IUPAC-Name

2-[1-(3,5-difluorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13F2NO/c1-7(13-2-3-14)8-4-9(11)6-10(12)5-8/h4-7,13-14H,2-3H2,1H3

InChI-Schlüssel

JWNFIFZUBBVMTG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC(=C1)F)F)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.